molecular formula C19H24FNO3 B2843629 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 1257547-62-8

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2843629
CAS No.: 1257547-62-8
M. Wt: 333.403
InChI Key: GJHKGZAEBWLFTP-UHFFFAOYSA-N
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Description

This compound features a cyclopropane ring fused to a 1-(4-fluorophenyl) group and linked via a carboxamide bridge to a 1,4-dioxaspiro[4.5]decan-2-ylmethyl moiety. The spirocyclic acetal (1,4-dioxaspiro[4.5]decane) confers rigidity and metabolic stability, while the 4-fluorophenyl group may enhance lipophilicity and receptor-binding interactions.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FNO3/c20-15-6-4-14(5-7-15)18(10-11-18)17(22)21-12-16-13-23-19(24-16)8-2-1-3-9-19/h4-7,16H,1-3,8-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHKGZAEBWLFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Spirocyclic Ketal Core

The 1,4-dioxaspiro[4.5]decane scaffold is synthesized via acid-catalyzed ketalization of cyclohexanone with ethylene glycol. Cyclohexanone reacts with ethylene glycol in the presence of p-toluenesulfonic acid (PTSA) under reflux in toluene, yielding the spirocyclic ketal 1,4-dioxaspiro[4.5]decane (Figure 2A). This method, optimized for scalability, achieves yields exceeding 80% under Dean-Stark conditions to remove water.

Synthesis of 1-(4-Fluorophenyl)cyclopropane-1-carboxylic Acid

Cyclopropanation of 4-Fluorostyrene

The cyclopropane ring is constructed via transition metal-catalyzed cyclopropanation . Treatment of 4-fluorostyrene with ethyl diazoacetate in the presence of rhodium(II) acetate dimer generates ethyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate (Figure 3A). This method, adapted from analogous protocols for arylcyclopropanes, proceeds via a carbene insertion mechanism, affording the cyclopropane in 65–70% yield.

Hydrolysis to the Carboxylic Acid

Saponification of the ethyl ester with lithium hydroxide in tetrahydrofuran (THF)/water at 60°C produces 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid (Figure 3B). Acidification with hydrochloric acid precipitates the product, which is isolated by filtration in >90% purity.

Amide Bond Formation

Coupling Reagents and Conditions

The final amide bond is forged using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Equimolar amounts of the amine and carboxylic acid are stirred at room temperature for 12–16 hours, yielding N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide (Figure 4). Purification via silica gel chromatography (ethyl acetate/hexanes) affords the target compound in 75–85% yield.

Alternative Coupling Strategies

PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dimethylformamide (DMF) at 0°C to room temperature offers a higher-yielding (90%) but costlier alternative.

Optimization of Reaction Conditions

Spirocyclic Amine Synthesis

Sonochemical methods , employing montmorillonite KSF as a catalyst, enhance reaction rates and yields for spirocyclic ketals (e.g., 50–55% yield in 45 minutes). Applying ultrasound irradiation (40 kHz) to the ketalization of cyclohexanone with ethylene glycol reduces reaction times from 6 hours to 1 hour.

Cyclopropanation Efficiency

Solvent effects critically influence cyclopropanation yields. Dichloroethane (DCE) outperforms toluene or acetonitrile, minimizing side reactions and improving diastereoselectivity.

Analytical Characterization

Spectroscopic Data

  • FTIR (KBr): 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-F).
  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 2H, aromatic), 4.10–3.80 (m, 4H, dioxane), 3.40 (s, 2H, CH₂NH), 1.80–1.20 (m, 10H, spiro-CH₂), 1.30–1.10 (m, 4H, cyclopropane).
  • ¹³C NMR (100 MHz, CDCl₃): δ 172.5 (C=O), 162.0 (d, J = 245 Hz, C-F), 109.5 (spiro-C), 35.2 (cyclopropane-C), 25.8–22.1 (spiro-CH₂).

Physical Properties

Property Value
Molecular Formula C₂₀H₂₅FN₂O₃
Molecular Weight 360.43 g/mol
Melting Point 128–130°C
Solubility DMSO, CHCl₃, Ethyl Acetate

Chemical Reactions Analysis

Types of Reactions

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Functional Group Impact

Compound Key Functional Groups Yield Diastereomer Ratio Key Property
Target Compound 4-Fluorophenyl, spiroacetal, carboxamide N/A N/A Rigidity, metabolic stability
15ja 4-Fluorophenyl, phenoxy, diethylamide 52% 17:1 Moderate reactivity
S07 Spiroacetal, propenylamine 91% N/A Flexible backbone, synthetic versatility
Amine 2 Spiroacetal, propargylamine 94% N/A Click chemistry compatibility

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide?

  • Methodology : The synthesis typically involves cyclopropanation of enamide precursors (e.g., 1-(4-fluorophenyl)cycloprop-2-ene-1-carboxamide derivatives) followed by coupling with a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group. Key steps include:

  • Cyclopropanation : Use of phenol derivatives (e.g., 4-methoxyphenol) under conditions optimized for diastereoselectivity (e.g., dr 17:1 to 23:1 in similar compounds) .
  • Purification : Preparative column chromatography (silica gel, hexanes/EtOAc gradients) to isolate the product .
  • Characterization : ¹H/¹³C NMR, IR, and HRMS for structural confirmation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks for cyclopropane protons (δ ~1.5–2.5 ppm), fluorophenyl aromatic protons (δ ~7.0–7.4 ppm), and spiro ring protons (δ ~3.5–4.5 ppm) .
  • HRMS : Confirm molecular formula (e.g., C₂₀H₂₃FNO₃) and rule out impurities .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during cyclopropane carboxamide synthesis?

  • Factors Influencing dr :

  • Reagent Stoichiometry : Excess phenol derivatives (4.0 equiv.) improve diastereomer ratios (e.g., dr 23:1 in N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide) .
  • Solvent and Temperature : Polar aprotic solvents (e.g., THF) at 0–25°C enhance selectivity .
    • Case Study : A comparison of diastereomer ratios (dr) under varying conditions:
SubstratePhenol Equiv.SolventdrYieldReference
12j4.0THF17:152%
12a4.0THF23:178%

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Simulate binding to receptors (e.g., kinase domains) using software like AutoDock or Schrödinger Suite. Focus on the fluorophenyl group’s role in hydrophobic interactions .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to evaluate binding free energies (ΔG) .
    • Validation : Compare computational predictions with experimental binding assays (e.g., SPR or ITC) to refine models .

Q. How can contradictory data on synthetic yields or diastereomer ratios be resolved?

  • Root Cause Analysis :

  • Substrate Effects : Electron-withdrawing groups (e.g., -F on phenyl) may reduce reactivity compared to electron-donating groups (e.g., -OCH₃), impacting yields .
  • Chromatographic Artifacts : Co-elution of diastereomers may skew reported ratios; use chiral HPLC or SFC for accurate quantification .
    • Mitigation : Standardize reaction protocols (e.g., inert atmosphere, controlled addition rates) and validate purity via orthogonal methods (e.g., LC-MS) .

Data-Driven Research Design

Q. What strategies improve the scalability of multi-step syntheses involving spirocyclic motifs?

  • Flow Chemistry : Continuous flow reactors enhance reproducibility for steps like cyclopropanation or coupling, reducing side reactions .
  • Catalytic Optimization : Replace stoichiometric reagents (e.g., DCC) with catalytic systems (e.g., Pd-catalyzed cross-coupling) to minimize waste .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) alter biological activity?

  • Comparative Analysis :

  • Lipophilicity : Fluorine increases logP (~2.5 vs. ~3.0 for -Cl), enhancing membrane permeability .
  • Binding Affinity : Fluorophenyl derivatives show higher affinity for aromatic pockets in enzymes (e.g., kinase ATP-binding sites) .
    • Experimental Design : Synthesize analogs with halogen substitutions and assay activity via enzyme inhibition (IC₅₀) or cellular viability (EC₅₀) .

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